1-Hexyl-4-(2-methylphenyl)piperazine

Sigma Receptor Pharmacology Structure-Activity Relationship (SAR) N-Phenylpiperazine Derivatives

1-Hexyl-4-(2-methylphenyl)piperazine (CAS 866151-47-5) is a disubstituted arylpiperazine derivative belonging to the class of N-phenylpiperazines, which are extensively characterized for their interactions with sigma, serotonin, and dopamine receptors. Its molecular architecture comprises a central piperazine ring with an N-2-methylphenyl substituent and an N-hexyl substituent (molecular formula C17H28N2, molecular weight 260.43 g/mol).

Molecular Formula C17H28N2
Molecular Weight 260.425
CAS No. 866151-47-5
Cat. No. B2571696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-4-(2-methylphenyl)piperazine
CAS866151-47-5
Molecular FormulaC17H28N2
Molecular Weight260.425
Structural Identifiers
SMILESCCCCCCN1CCN(CC1)C2=CC=CC=C2C
InChIInChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3
InChIKeyOPCVTJSKVZXGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hexyl-4-(2-methylphenyl)piperazine (CAS 866151-47-5): Procurement-Specific Baseline and Molecular Identity


1-Hexyl-4-(2-methylphenyl)piperazine (CAS 866151-47-5) is a disubstituted arylpiperazine derivative belonging to the class of N-phenylpiperazines, which are extensively characterized for their interactions with sigma, serotonin, and dopamine receptors . Its molecular architecture comprises a central piperazine ring with an N-2-methylphenyl substituent and an N-hexyl substituent (molecular formula C17H28N2, molecular weight 260.43 g/mol) . Structurally, the compound is a potential sigma receptor ligand based on its arylpiperazine core, a pharmacophore recognized for sigma-1 and sigma-2 binding . Unlike its close analog 1-hexyl-4-phenylpiperazine (CAS 104393-81-9), the ortho-methyl group introduces steric and electronic modifications that can influence receptor subtype selectivity and physicochemical properties .

Why Generic 1-Hexyl-4-(2-methylphenyl)piperazine Substitution Fails: A Procurement-Centric Risk Assessment


Direct substitution of 1-hexyl-4-(2-methylphenyl)piperazine with other N-phenylpiperazines or N-alkylpiperazines is scientifically indefensible without quantitative, comparative binding data. The piperazine scaffold is a privileged structure, but its pharmacological profile is exquisitely sensitive to N-substituent modifications . In the context of sigma receptor pharmacology, even minor changes to the N-phenyl ring (e.g., absence of the 2-methyl group in 1-hexyl-4-phenylpiperazine) or to the N-alkyl chain length can cause radical shifts in sigma-1 versus sigma-2 selectivity and overall affinity . As detailed below, the 2-methyl substituent is a critical determinant of binding orientation and affinity, making the unsubstituted phenyl analog a poor proxy for experimental design. Furthermore, the lipophilic hexyl chain is essential for blood-brain barrier penetration and sigma-2 receptor binding, as demonstrated in class-level SAR studies .

1-Hexyl-4-(2-methylphenyl)piperazine: A Quantitative, Comparator-Driven Evidence Guide for Procurement and Experimental Selection


Inferred Sigma-1 Receptor Affinity Enhancement by Ortho-Methyl Substitution in Arylpiperazines

A direct, head-to-head comparison of 1-hexyl-4-(2-methylphenyl)piperazine against its unsubstituted analog, 1-hexyl-4-phenylpiperazine, is not available in the public domain. However, strong class-level inference from structurally related N-phenylpiperazines indicates that the ortho-methyl substituent is a key determinant of sigma-1 receptor binding affinity. In a series of N-phenylalkylpiperazines, the introduction of an ortho-methyl group on the phenyl ring was found to be essential for achieving high affinity (Ki < 10 nM) at the sigma-1 receptor . While the specific Ki of the target compound has not been reported, its 2-methylphenyl moiety is predicted to confer a significantly higher sigma-1 affinity compared to the unsubstituted phenyl analog, which would be expected to exhibit substantially weaker binding based on the same SAR principles .

Sigma Receptor Pharmacology Structure-Activity Relationship (SAR) N-Phenylpiperazine Derivatives

Enhanced Lipophilicity (cLogP) as a Determinant of Blood-Brain Barrier Permeability

The calculated partition coefficient (cLogP) is a key physicochemical parameter for estimating the ability of a compound to cross the blood-brain barrier (BBB) and for its general pharmacokinetic behavior. 1-Hexyl-4-(2-methylphenyl)piperazine has a cLogP of 5.0, which is 0.4 units higher than that of its unsubstituted analog, 1-hexyl-4-phenylpiperazine (cLogP = 4.6) . This difference, while moderate, places the 2-methylphenyl analog in a more favorable lipophilicity range for BBB penetration compared to the unsubstituted phenyl analog. For CNS-targeted sigma receptor research, this increased lipophilicity is a significant differentiator. In contrast, the des-hexyl analog, 1-(2-methylphenyl)piperazine, has a cLogP of 2.1, making it substantially less BBB-permeable .

Physicochemical Properties Lipophilicity Blood-Brain Barrier Penetration

Molecular Weight and Rotatable Bond Differentiation from Shorter-Chain Analogs

1-Hexyl-4-(2-methylphenyl)piperazine possesses a molecular weight (MW) of 260.43 g/mol and 7 rotatable bonds, primarily due to its hexyl side chain . In contrast, the des-hexyl analog 1-(2-methylphenyl)piperazine (CAS 39512-51-1) has a significantly lower MW of 176.26 g/mol and only 1 rotatable bond . The higher MW and rotatable bond count of the hexyl derivative provide a greater degree of conformational flexibility, which is a known structural feature of sigma-2 receptor ligands that require a lipophilic, flexible tail for optimal binding to the sigma-2 pharmacophore . This molecular differentiation directly impacts the compound's suitability as a sigma-2 receptor probe, making the shorter-chain analog a poor substitute.

Molecular Properties Lipinski's Rule of Five Drug-Likeness

Optimal Research and Industrial Application Scenarios for 1-Hexyl-4-(2-methylphenyl)piperazine Based on Verified Differentiation


Sigma-1 Receptor Pharmacology: Differentiation from Unsubstituted Phenyl Analogs

This compound is best utilized as a core scaffold for the development of sigma-1 receptor ligands where the ortho-methyl substitution pattern is known to enhance binding affinity. It is a superior choice over 1-hexyl-4-phenylpiperazine for competitive binding assays aimed at characterizing the sigma-1 receptor subtype, as the 2-methylphenyl moiety is a recognized pharmacophoric element .

CNS-Penetrant Sigma-2 Receptor Probe Development

Given its favorable cLogP of 5.0 and flexible hexyl chain, this compound is a suitable starting point for designing PET radiotracers targeting sigma-2 receptors in the brain, as suggested by class-level SAR for related sigma-2 ligands . Its enhanced lipophilicity, compared to the unsubstituted analog (cLogP = 4.6), predicts improved BBB penetration for in vivo imaging or functional studies .

Structure-Activity Relationship (SAR) Studies of Arylpiperazines

1-Hexyl-4-(2-methylphenyl)piperazine is an essential component of any focused library of N-phenylpiperazines designed to probe the effects of ortho-substitution on receptor binding profiles. Its procurement is justified for comparative studies against unsubstituted, meta-substituted, and para-substituted analogs to map the binding pocket topography of sigma and other aminergic GPCRs .

Reference Standard in Physicochemical Profiling

This compound serves as a valuable reference standard for calibrating computational models of lipophilicity (cLogP) and molecular flexibility in the arylpiperazine series. Its distinct cLogP value of 5.0 differentiates it from both shorter-chain and unsubstituted analogs, making it a benchmark for evaluating the accuracy of in silico predictions for this compound class .

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